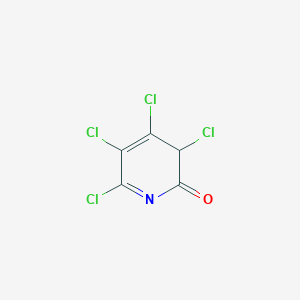

3,4,5,6-tetrachloro-3H-pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5,6-Tetrachloro-3H-pyridin-2-one is a chlorinated pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom (pyridinone core) and four chlorine substituents at positions 3, 4, 5, and 4. However, direct references to its synthesis or applications are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-tetrachloro-3H-pyridin-2-one typically involves the chlorination of pyridine derivatives. One common method is the chlorination of pyridine-2-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3,4,5, and 6 positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachloro-3H-pyridin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

3,4,5,6-Tetrachloro-3H-pyridin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4,5,6-tetrachloro-3H-pyridin-2-one to related heterocyclic compounds based on substituent patterns, ring systems, and reactivity inferred from the evidence.

Pyridazinone Derivatives

Example : 5-Chloro-6-phenylpyridazin-3(2H)-one ()

- Structural Differences: Pyridazinone contains two adjacent nitrogen atoms in the ring, while pyridinone has one nitrogen. The target compound has four chlorine atoms, whereas this derivative has one chlorine and a phenyl group.

- Reactivity: Pyridazinones are prone to nucleophilic substitution at chlorine sites, a trait likely shared with the tetrachlorinated pyridinone.

Oxazolopyridinones

Example : 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one ()

- Structural Differences: Incorporates an oxazole ring fused to pyridine, differing from the monocyclic pyridinone core. Chlorination at position 6 in this compound vs. extensive chlorination (positions 3–6) in the target.

- Electronic Effects: The oxazole ring introduces electron-withdrawing oxygen, altering electronic distribution compared to the nitrogen-only pyridinone. This may reduce electrophilicity at the lactam carbonyl .

Pyrrolopyridinones

Example : 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ()

- Structural Differences: Bicyclic pyrrolopyridine system vs. monocyclic pyridinone. Single chlorine substituent vs. four chlorines.

- Applications: Pyrrolopyridinones are common in kinase inhibitors due to their planar, aromatic systems. The tetrachlorinated pyridinone’s higher lipophilicity (from Cl substituents) may enhance membrane permeability but could increase toxicity risks .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Molecular Weight* | Reactivity Insights |

|---|---|---|---|---|

| This compound | Pyridinone | Cl at 3,4,5,6 | ~228.9 | High electrophilicity at carbonyl; steric hindrance from Cl |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Pyridazinone | Cl at 5, phenyl at 6 | ~236.7 | Moderate reactivity; phenyl limits accessibility |

| 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one | Oxazolopyridine | Cl at 6, fused oxazole | ~184.6 | Reduced electrophilicity due to oxazole’s electron withdrawal |

| 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Pyrrolopyridine | Cl at 5 | ~168.6 | Planar structure favors π-π stacking in drug design |

*Molecular weights calculated based on formula; exact values may vary.

Properties

Molecular Formula |

C5HCl4NO |

|---|---|

Molecular Weight |

232.9 g/mol |

IUPAC Name |

3,4,5,6-tetrachloro-3H-pyridin-2-one |

InChI |

InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h3H |

InChI Key |

YDXNCPYUZVLREC-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=C(C(=NC1=O)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.